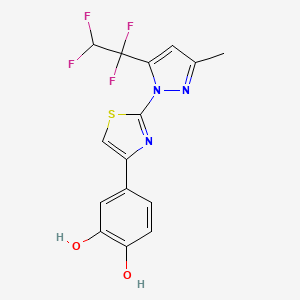

Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)-

Description

Systematic Nomenclature and IUPAC Classification

The systematic IUPAC name for this compound, 4-[2-[3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl]benzene-1,2-diol , provides a precise blueprint of its structure. Breaking down the nomenclature:

- Benzene-1,2-diol : Indicates a benzene ring with hydroxyl groups at positions 1 and 2 (pyrocatechol).

- 1,3-thiazol-4-yl : Denotes a thiazole ring (a five-membered heterocycle with sulfur at position 1 and nitrogen at position 3) attached to the benzene ring at position 4.

- 2-[3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-1-yl] : Specifies a pyrazole substituent at position 2 of the thiazole. The pyrazole itself bears a methyl group at position 3 and a 1,1,2,2-tetrafluoroethyl group at position 5.

The 1,1,2,2-tetrafluoroethyl group ($$-\text{CF}{2}\text{CH}{2}\text{F}$$) introduces significant electronegativity and lipophilicity, which are critical for modulating the compound’s physicochemical behavior. Table 1 summarizes key identifiers and molecular properties derived from experimental data.

Table 1: Molecular Identifiers and Physical Properties

Historical Context of Pyrocatechol Derivatives in Heterocyclic Chemistry

Pyrocatechol (1,2-dihydroxybenzene) has long served as a foundational scaffold in organic synthesis due to its redox activity and metal-chelating capabilities. Its derivatives, particularly those fused with heterocyclic systems, emerged prominently in the mid-20th century with advancements in dyestuff and ligand chemistry. The integration of thiazole and pyrazole rings into pyrocatechol frameworks reflects a strategic evolution aimed at enhancing electronic delocalization and biological activity.

Thiazole-pyrazole hybrids, such as the subject compound, gained traction in the 21st century as researchers sought to exploit synergistic effects between sulfur-containing heterocycles and fluorinated substituents. For instance, the patent literature highlights heterocyclic compounds with histone deacetylase 6 (HDAC6) inhibitory activity, underscoring the therapeutic potential of such architectures. The incorporation of tetrafluoroethyl groups aligns with broader trends in medicinal chemistry to improve metabolic stability and membrane permeability.

Structural Relationship to Thiazole-Pyrazole Hybrid Systems

The compound’s architecture features a thiazole ring covalently linked to a pyrazole moiety, creating a conjugated system that influences its electronic profile. Key structural attributes include:

- Thiazole Core : The sulfur atom at position 1 and nitrogen at position 3 contribute to the ring’s aromaticity, while the pyrazole substituent at position 2 introduces steric bulk and additional nitrogen-based electron density.

- Pyrazole Substituents : The 3-methyl group enhances steric shielding, whereas the 5-(1,1,2,2-tetrafluoroethyl) group introduces strong electron-withdrawing effects, polarizing the pyrazole ring.

Comparative analysis with analogous structures, such as 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)pyrocatechol (CAS 75007-31-7), reveals that fluorination at the pyrazole’s position 5 markedly alters the compound’s dipole moment and solubility (Table 2).

Table 2: Structural Comparison with Related Compounds

| Compound | Substituents (Pyrazole) | Molecular Weight | Key Feature |

|---|---|---|---|

| Subject Compound | 3-methyl, 5-(1,1,2,2-tetrafluoroethyl) | 373.325 g/mol | High electronegativity, fluorinated |

| 4-(2-(3,5-Dimethyl-1-pyrazolyl)-4-thiazolyl)pyrocatechol | 3,5-dimethyl | 287.34 g/mol | Symmetric alkyl substitution |

The thiazole-pyrazole linkage fosters π-π stacking interactions, which are critical for binding to biological targets or organic semiconductors. The tetrafluoroethyl group’s gauche conformation further fine-tunes the molecule’s three-dimensional geometry, potentially enhancing its affinity for hydrophobic binding pockets.

Properties

CAS No. |

75013-45-5 |

|---|---|

Molecular Formula |

C15H11F4N3O2S |

Molecular Weight |

373.3 g/mol |

IUPAC Name |

4-[2-[3-methyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]benzene-1,2-diol |

InChI |

InChI=1S/C15H11F4N3O2S/c1-7-4-12(15(18,19)13(16)17)22(21-7)14-20-9(6-25-14)8-2-3-10(23)11(24)5-8/h2-6,13,23-24H,1H3 |

InChI Key |

CLPJVKREOPCTFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)C(C(F)F)(F)F)C2=NC(=CS2)C3=CC(=C(C=C3)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Methyl-5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole

- Starting Materials: The pyrazole ring is typically synthesized via condensation of hydrazines with 1,3-dicarbonyl compounds or equivalents.

- Introduction of Tetrafluoroethyl Group: The 1,1,2,2-tetrafluoroethyl substituent is introduced via nucleophilic substitution or addition reactions using tetrafluoroethyl halides or related fluorinated reagents.

- Methyl Substitution: The 3-methyl group is introduced by using methyl-substituted hydrazines or via alkylation post-pyrazole formation.

Formation of the 4-Thiazolyl Intermediate

- Thiazole Ring Construction: The thiazole ring is commonly synthesized by cyclization of α-haloketones with thioamides or thioureas.

- Substitution at 2-Position: The pyrazolyl substituent is introduced at the 2-position of the thiazole ring through nucleophilic aromatic substitution or cross-coupling reactions.

Coupling to Pyrocatechol

- Attachment to Pyrocatechol: The 4-position of pyrocatechol is functionalized to allow coupling with the thiazolyl-pyrazolyl intermediate. This can be achieved by halogenation (e.g., bromination) of pyrocatechol followed by palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) with the heterocyclic intermediate.

- Protection/Deprotection: The hydroxyl groups of pyrocatechol may require protection during coupling steps to prevent side reactions, typically as methyl ethers or silyl ethers, followed by deprotection.

Purification and Characterization

- The final compound is purified by chromatographic techniques such as column chromatography or recrystallization.

- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Representative Synthetic Route (Literature-Based)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole synthesis | Condensation of methylhydrazine with fluorinated diketone or equivalent | 3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole |

| 2 | Thiazole ring formation | Cyclization of α-haloketone with thioamide | 4-thiazolyl intermediate |

| 3 | Cross-coupling | Pd-catalyzed coupling of pyrazolyl-thiazolyl with 4-halopyrocatechol (protected) | Coupled heterocyclic intermediate |

| 4 | Deprotection | Acidic or basic conditions | Final pyrocatechol derivative |

| 5 | Purification | Chromatography/recrystallization | Pure target compound |

This route is consistent with the preparation methods reported in pharmaceutical chemistry journals and patent literature.

Research Findings and Notes

- The presence of the tetrafluoroethyl group significantly influences the compound's physicochemical properties, such as increased lipophilicity (LogP ~4.07) and thermal stability (boiling point ~549ºC).

- The synthetic approach requires careful control of reaction conditions to avoid decomposition of fluorinated intermediates.

- Protection of pyrocatechol hydroxyl groups is critical to achieve high coupling yields.

- The compound has been studied for pesticidal and pharmaceutical applications, indicating the importance of purity and structural integrity in synthesis.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Key Intermediates | 3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole, 4-thiazolyl intermediate |

| Coupling Method | Pd-catalyzed cross-coupling (Suzuki/Stille) |

| Protection Strategy | Hydroxyl protection of pyrocatechol (e.g., methylation) |

| Purification Techniques | Chromatography, recrystallization |

| Critical Conditions | Anhydrous solvents, inert atmosphere for fluorinated steps |

| Yield Range | Typically moderate to good (literature reports ~60-85%) |

Chemical Reactions Analysis

Types of Reactions

Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- can undergo various chemical reactions, including:

Oxidation: The pyrocatechol moiety can be oxidized to form quinones.

Reduction: The compound can be reduced under specific conditions to alter its functional groups.

Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrocatechol moiety would yield quinones, while substitution reactions could introduce various functional groups onto the pyrazole or thiazole rings.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity : Research indicates that pyrocatechol derivatives exhibit significant antimicrobial properties. The thiazole ring enhances the bioactivity against various bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Agents : Compounds with pyrocatechol structures have shown promise in reducing inflammation. This application is particularly relevant in treating chronic inflammatory diseases.

- Antioxidant Properties : Pyrocatechol and its derivatives are known for their antioxidant capabilities, which can help combat oxidative stress in biological systems. This property is beneficial in preventing diseases related to oxidative damage.

Agricultural Applications

- Pesticides and Herbicides : The compound's structural features allow it to interact with plant metabolic pathways, making it a potential candidate for developing new pesticides or herbicides that are effective yet environmentally friendly.

- Plant Growth Regulators : Some studies suggest that pyrocatechol derivatives can act as growth regulators in plants, promoting growth and enhancing resistance to pathogens.

Material Science Applications

- Polymer Chemistry : Pyrocatechol derivatives are explored as monomers or additives in the synthesis of polymers. Their unique chemical properties can impart desirable characteristics such as thermal stability and mechanical strength to polymeric materials.

- Coatings and Adhesives : Due to their adhesive properties, these compounds are being researched for use in coatings that require strong bonding capabilities while maintaining flexibility.

Case Studies

- A study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiazole-containing pyrocatechol derivatives and their evaluation against resistant bacterial strains, demonstrating enhanced antimicrobial activity compared to traditional antibiotics.

- Another investigation focused on the use of these compounds as biocontrol agents in agriculture, showing promising results in reducing fungal infections in crops without harming beneficial microorganisms.

Mechanism of Action

The mechanism of action of Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituent patterns, and fluorinated groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings :

Fluorination Impact: The target compound’s 1,1,2,2-tetrafluoroethyl group () differs from the mono-fluorinated aryl groups in Compounds 4 and 5 (). In contrast, the pyrazoline-thienyl compound () lacks fluorination, relying on nitro and thienyl groups for electronic modulation.

Heterocyclic Systems: The thiazole-pyrazole core in the target compound is shared with Compounds 4 and 5 (), but the latter incorporate triazole rings, enabling additional hydrogen-bonding interactions. The thiazolidinone derivative () replaces pyrocatechol with a thioxo-thiazolidinone ring, emphasizing sulfur-based interactions over hydroxyl groups.

Synthesis and Characterization :

- Compounds 4 and 5 were synthesized in high yields (>80%) and characterized via single-crystal X-ray diffraction, revealing isostructural triclinic packing with planar conformations ().

- The title compound in was analyzed using combined X-ray crystallography and DFT calculations, highlighting the utility of theoretical methods for predicting solid-state behavior.

Functional Applications :

- Fluorinated pyrazolines (e.g., –3) are often explored for electroluminescent materials due to their planar structures and charge-transfer capabilities. The target compound’s tetrafluoroethyl group may enhance such properties by stabilizing excited states.

- Pyrocatechol derivatives are less common in these applications but could offer redox activity for catalytic or sensing uses.

Biological Activity

Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)-, commonly referred to by its CAS number 75013-45-5, is a compound of interest due to its unique structural properties and potential biological activities. This article aims to explore its biological activity through various studies and findings.

Molecular Characteristics:

- Molecular Formula: C₁₅H₁₁F₄N₃O₂S

- Molecular Weight: 373.325 g/mol

- Density: 1.59 g/cm³

- Boiling Point: 549ºC at 760 mmHg

- Flash Point: 285.8ºC

These properties suggest a stable compound with potential applications in pharmaceuticals and agrochemicals.

Biological Activity Overview

Research on the biological activity of this compound has been limited but indicates several promising areas:

Antioxidant Activity

Studies have shown that catechol derivatives exhibit antioxidant properties. Pyrocatechol compounds can scavenge free radicals and reduce oxidative stress in biological systems. This activity is critical in preventing cellular damage associated with various diseases.

Antitumor Potential

Preliminary studies suggest that the compound may have antitumor activity. For instance, similar pyrazole-thiazole hybrids have demonstrated cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest.

Neuroprotective Effects

Some derivatives of pyrocatechol have been studied for their neuroprotective effects. They may help mitigate neurotoxicity and promote neuronal survival under stress conditions, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

The biological mechanisms underlying the activities of pyrocatechol derivatives are multifaceted:

- Free Radical Scavenging: The catechol moiety can donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Inhibition: Some studies suggest that these compounds can inhibit specific enzymes involved in cancer progression or oxidative stress pathways.

- Gene Expression Modulation: There is evidence that certain pyrazole derivatives can modulate gene expression related to apoptosis and cell survival.

Q & A

Q. What synthetic strategies are recommended for constructing the pyrazole-thiazole core in this compound?

The pyrazole-thiazole scaffold can be synthesized via a multi-step approach:

- Step 1 : Condensation of 3-methyl-5-(1,1,2,2-tetrafluoroethyl)pyrazole with a thiazole precursor. Ethanol reflux (2–4 hours) is commonly used for such heterocyclic couplings, as demonstrated in similar pyrazole-thiazole syntheses .

- Step 2 : Introduce the pyrocatechol moiety via nucleophilic substitution or Suzuki-Miyaura coupling, depending on the halogenated intermediate.

- Key considerations : Monitor reaction progress using TLC or HPLC to avoid over-alkylation. Purify intermediates via column chromatography with ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are critical for structural confirmation?

- 1H/13C NMR : Assign peaks for the pyrazole (δ 6.5–7.5 ppm for protons adjacent to electron-withdrawing groups) and thiazole (δ 2.5–3.5 ppm for methyl groups) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error.

- X-ray crystallography : Resolve regiochemical ambiguities, particularly for the tetrafluoroethyl group’s orientation .

Q. How can researchers address solubility challenges during in vitro assays?

- Use polar aprotic solvents (e.g., DMSO or DMF) for stock solutions.

- For aqueous compatibility, employ co-solvents like PEG-400 (10–20% v/v) or cyclodextrin-based solubilizers, as validated in phenolic compound studies .

Advanced Research Questions

Q. How to optimize reaction conditions for minimizing byproducts in pyrazole-thiazole coupling?

- Experimental design : Apply a factorial approach (e.g., 2^k design) to test variables: temperature (80–120°C), solvent (ethanol vs. acetonitrile), and catalyst (e.g., p-toluenesulfonic acid).

- Data analysis : Use ANOVA to identify significant factors. For example, elevated temperatures (>100°C) may increase dimerization side products, as observed in pyrocatechol methylene ether syntheses .

- Mitigation : Add scavengers like molecular sieves to absorb water, which can hydrolyze intermediates .

Q. What computational methods aid in predicting regioselectivity of the pyrazole-thiazole linkage?

Q. How to resolve contradictions in reported antioxidant activity data for similar pyrocatechol derivatives?

- Contradiction : Discrepancies in IC50 values (e.g., 10–50 µM range) may arise from assay conditions (pH, solvent, reference standards).

- Methodology :

Q. What strategies enable enantiomeric resolution of chiral centers in the tetrafluoroethyl group?

Q. How to evaluate the compound’s stability under physiological conditions?

- Degradation studies : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor decomposition via UPLC-MS.

- Light sensitivity : Conduct accelerated stability testing under UV-Vis light (300–800 nm) to identify photodegradants .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step with pyrocatechol?

- Problem : Steric hindrance from the tetrafluoroethyl group reduces nucleophilic attack efficiency.

- Solution :

Q. What advanced techniques validate the compound’s interaction with biological targets?

- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to receptors like tyrosine kinases.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for mechanism elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.